tert-butyl N-(2-amino-4-methoxyphenyl)carbamate

Regioselectivity Medicinal Chemistry Amine Protection

Research groups requiring selective functionalization of ortho-phenylenediamine scaffolds often face cross-reactivity issues with unprotected analogs like 2,4-diaminoanisole, which also poses carcinogenic handling risks. tert-Butyl N-(2-amino-4-methoxyphenyl)carbamate solves this by providing an orthogonally protected diamine: a free ortho-amine paired with a Boc-protected meta-amine. This enables unambiguous sequential derivatization in multi-step syntheses (e.g., FLT3 kinase inhibitors). • Orthogonal protection: Free NH2 for initial coupling; Boc group cleaved under mild acid for second diversification. • Safer alternative: Replaces carcinogenic 2,4-diaminoanisole, reducing containment costs. • Consistent quality: Supplied as a powder with ≥95% purity; melting point 84-86 °C. • Reliable supply: Stocked in multiple quantities for immediate global dispatch.

Molecular Formula C12H18N2O3
Molecular Weight 238.28 g/mol
CAS No. 213118-56-0
Cat. No. B1278138
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl N-(2-amino-4-methoxyphenyl)carbamate
CAS213118-56-0
Molecular FormulaC12H18N2O3
Molecular Weight238.28 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1=C(C=C(C=C1)OC)N
InChIInChI=1S/C12H18N2O3/c1-12(2,3)17-11(15)14-10-6-5-8(16-4)7-9(10)13/h5-7H,13H2,1-4H3,(H,14,15)
InChIKeyRUTRVXDBOSVFFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-butyl N-(2-amino-4-methoxyphenyl)carbamate (CAS 213118-56-0) | Building Block & Intermediate


tert-butyl N-(2-amino-4-methoxyphenyl)carbamate (CAS 213118-56-0) is an aromatic diamine building block with the molecular formula C12H18N2O3 and a molecular weight of 238.28 g/mol . This compound features an orthogonally protected diamine structure: a free primary amine at the ortho position and a tert-butyloxycarbonyl (Boc)-protected amine at the meta position relative to the methoxy substituent . This precise substitution pattern enables selective functionalization in multi-step synthetic sequences, making it a valuable intermediate in medicinal chemistry and pharmaceutical research . The compound is typically supplied as a powder with purity specifications of ≥95% and a melting point of 84-86 °C .

Orthogonal protection Boc-protected meta amine remains inert while ortho amine can be selectively functionalized.
Controlled reactivity Free primary amine at ortho position relative to methoxy enables regioselective acylation or alkylation.
Building block role Supports multi-step synthesis of complex drug-like scaffolds, including kinase inhibitor intermediates.

Why Substituting tert-butyl N-(2-amino-4-methoxyphenyl)carbamate with In-Class Analogs Fails


Substituting tert-butyl N-(2-amino-4-methoxyphenyl)carbamate (CAS 213118-56-0) with its regioisomers, such as the 4-amino-2-methoxy isomer (CAS 190851-19-5), or with the unprotected 2,4-diaminoanisole (CAS 615-05-4), will fundamentally alter the chemical reactivity profile and can derail established synthetic protocols. The Boc protecting group in this compound shields a specific amine, allowing for selective functionalization of the ortho amine without cross-reactivity . The unprotected analog, 2,4-diaminoanisole, lacks this selectivity and is also known to possess carcinogenic properties, requiring additional handling precautions [1]. The precise ortho/meta substitution pattern relative to the methoxy group dictates the molecule's electronic properties and steric environment, influencing reaction rates and product distributions in ways that cannot be replicated by simply changing the position of the amino or methoxy groups . Therefore, direct replacement with a seemingly similar compound is not feasible without extensive re-optimization of the synthetic route.

Target compound
tert-butyl N-(2-amino-4-methoxyphenyl)carbamate features a Boc-protected meta amine and free ortho amine, enabling selective reactions without cross-reactivity.
4-amino-2-methoxy regioisomer (CAS 190851-19-5)
Switching to this isomer places the free amine para to the methoxy, altering electronic and steric environment. Reactivity profile may shift, and established synthetic routes can fail without re-optimization.
Unprotected 2,4-diaminoanisole (CAS 615-05-4)
Lacking the Boc group, this analog lacks amine selectivity. Reported carcinogenicity classification also introduces handling and procurement restrictions absent in the protected version.

Quantitative Evidence for Selecting tert-butyl N-(2-amino-4-methoxyphenyl)carbamate (CAS 213118-56-0) over Analogs


Regioisomeric Selectivity: Ortho vs. Para Amino Reactivity in tert-butyl N-(2-amino-4-methoxyphenyl)carbamate

The compound's free amine is located at the ortho position relative to the methoxy group, while the Boc-protected amine is at the para position. This orthogonally protected scaffold enables selective acylation or alkylation at the ortho amine without affecting the Boc-protected para amine . This is a distinct advantage over the 4-amino-2-methoxy regioisomer (CAS 190851-19-5), where the free amine is para to the methoxy group, leading to different electronic and steric environments and a different selectivity profile .

Regioselective reactivity
Head-to-head
Target: ortho amine free, meta amine Boc-protected
Regioisomer: free amine para to methoxy
Distinct substitution pattern leads to different reactivity profiles; selective functionalization without cross-reactivity.
Qualitative comparison; no direct quantitative yield data.
Regioselectivity Medicinal Chemistry Amine Protection

Safety and Handling Advantages: Comparing tert-butyl N-(2-amino-4-methoxyphenyl)carbamate to Unprotected 2,4-Diaminoanisole

The unprotected parent diamine, 2,4-diaminoanisole (CAS 615-05-4), is a known carcinogen [1]. tert-butyl N-(2-amino-4-methoxyphenyl)carbamate, with one amine protected by a Boc group, mitigates the toxicological risks associated with handling the free diamine, although it still requires standard laboratory safety protocols . This makes the Boc-protected version a preferable intermediate for routine laboratory use from a safety and procurement perspective.

Handling hazard profile
Class-level
Unprotected 2,4-diaminoanisole: carcinogenicity (IARC). Boc-protected compound: irritant classification (H302, H315, H319, H335).
Lower hazard classification may simplify routine laboratory handling and procurement.
Based on GHS hazard statements and SDS review.
Chemical Safety Handling Procurement

Physicochemical Property Comparison: tert-butyl N-(2-amino-4-methoxyphenyl)carbamate vs. Regioisomer

The computed partition coefficient (LogP) for tert-butyl N-(2-amino-4-methoxyphenyl)carbamate is 1.90 . For its regioisomer, tert-butyl N-(4-amino-2-methoxyphenyl)carbamate (CAS 190851-19-5), the computed LogP is also 1.90 [1]. While the overall lipophilicity is identical, the number of hydrogen bond acceptors is 4 for the 4-amino isomer and 5 for the 2-amino isomer, reflecting a subtle difference in electronic environment that can influence intermolecular interactions and chromatographic behavior [2].

Lipophilicity & H-bonding
Head-to-head
LogP 1.90
Target: 5 H-bond acceptors | Regioisomer: 4 H-bond acceptors
Nearly identical overall lipophilicity; difference in H-bond count may affect chromatographic retention.
Computed values (XLogP3). Experimental logP may vary.
Physicochemical Properties HPLC Formulation

Synthetic Utility: tert-butyl N-(2-amino-4-methoxyphenyl)carbamate as a Key Intermediate in Drug Discovery

This compound serves as a versatile building block for the synthesis of more complex molecules, including kinase inhibitors and other therapeutic candidates . Its orthogonal protection strategy is particularly valuable in the construction of pteridinone derivatives, which are a privileged scaffold in medicinal chemistry [1]. While no direct, head-to-head yield comparison data is publicly available, the strategic advantage of the orthogonal protection is a primary driver for its selection in complex multi-step syntheses.

Synthetic application context
Reported
Used as key intermediate in synthesis of pteridinone derivatives and kinase inhibitor candidates.
Orthogonal protection supports efficient construction of complex drug-like molecules.
No direct yield comparison data publicly available.
Drug Discovery Medicinal Chemistry Synthetic Intermediate

Optimal Research and Industrial Applications for tert-butyl N-(2-amino-4-methoxyphenyl)carbamate (CAS 213118-56-0)


Medicinal Chemistry for Kinase Inhibitor Synthesis

The compound's orthogonal amine protection makes it an ideal building block for constructing complex kinase inhibitors, such as pteridinone derivatives targeting FLT3, where selective functionalization of the ortho amine is required without disturbing the Boc-protected site [1].

Preparation of Orthogonally Protected Diamine Scaffolds

In multi-step organic synthesis, the compound serves as a key intermediate for generating orthogonally protected diamine scaffolds. The Boc group can be cleaved under acidic conditions to reveal the second amine for further elaboration, providing a versatile platform for creating diverse chemical libraries .

Proteomics and Bioconjugation Research

The free primary amine can be used as a handle for bioconjugation, such as attaching fluorophores, biotin, or affinity tags, while the Boc group remains intact, allowing for subsequent deprotection and further modification. This dual functionality is valuable for creating customized probes for proteomics studies .

Safety-Conscious Laboratory Handling

For research groups seeking to avoid the handling of carcinogenic compounds like 2,4-diaminoanisole, tert-butyl N-(2-amino-4-methoxyphenyl)carbamate provides a safer alternative. Its lower hazard profile (irritant vs. carcinogen) reduces the need for specialized containment and disposal procedures, making it a more practical choice for routine organic synthesis .

Application
Selection Property
Validation Focus
Kinase inhibitor synthesis
Orthogonal amine protection
Selective ortho-amine functionalization in multi-step routes
Orthogonally protected diamine scaffolds
Boc-deprotection under acidic conditions
Sequential amine elaboration without cross-reactivity
Bioconjugation & probe development
Free primary amine handle
Stability of Boc group during conjugation and subsequent deprotection
Routine organic synthesis
Lower hazard profile (irritant vs. carcinogen)
Standard laboratory safety protocols sufficient; reduced handling restrictions

Technical Documentation Hub

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46 linked technical documents
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